Cilostazol is a medication classified as a phosphodiesterase 3 (PDE3) inhibitor. [, , , , , ] This class of drugs works by blocking the action of the PDE3 enzyme, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). [, , ] By inhibiting PDE3, Cilostazol increases cAMP levels in various cells, leading to its therapeutic effects. [, , ]
Cilostazol-d11 is a deuterated analogue of cilostazol, a selective inhibitor of phosphodiesterase III, primarily used for its antiplatelet and vasodilatory effects. The compound is characterized by the incorporation of deuterium, which enhances its stability and pharmacokinetic properties. Cilostazol-d11 serves as an internal standard in analytical studies due to its isotopic labeling, allowing for precise quantification of cilostazol and its metabolites in biological samples.
Cilostazol-d11 is classified as a pharmaceutical compound within the category of antiplatelet agents. It is derived from cilostazol, which has a molecular formula of and a molecular weight of approximately 575.75 g/mol. The deuterated form, cilostazol-d11, has a molecular formula of with a molecular weight of 380.52 g/mol .
The synthesis of cilostazol-d11 involves deuteration at specific positions on the cilostazol molecule. Various synthetic routes have been described in literature, emphasizing the use of deuterated reagents to achieve selective incorporation of deuterium into the final product. For instance, one method includes the reaction of cilostazol with deuterated solvents or reagents under controlled conditions to ensure high yield and purity .
Key steps in the synthesis may include:
Cilostazol-d11 retains the core structure of cilostazol but features deuterium atoms at specific locations on the molecule. This modification can affect its physical properties and metabolic behavior.
Cilostazol-d11 undergoes similar chemical reactions as its non-deuterated counterpart. The presence of deuterium can influence reaction kinetics and mechanisms due to the isotope effect. Common reactions include:
The mechanism by which cilostazol-d11 exerts its effects is primarily through inhibition of phosphodiesterase III. This action results in elevated levels of cAMP, which leads to:
The compound has been shown to effectively inhibit platelet aggregation induced by various stimuli such as thrombin and adenosine diphosphate (ADP).
Cilostazol-d11 exhibits several notable physical and chemical properties:
These properties are crucial for its application in both research and clinical settings .
Cilostazol-d11 is primarily used in pharmacokinetic studies as an internal standard for quantifying cilostazol and its metabolites in biological samples through techniques such as liquid chromatography-tandem mass spectrometry (LC-MS). Its isotopic labeling allows for accurate differentiation between the drug and endogenous compounds within biological matrices .
Additionally, it may be used in research exploring the metabolic pathways and interactions of cilostazol with other drugs, providing insights into drug-drug interactions and pharmacodynamics .
Cilostazol-d11 (CAS# 89332-50-3 or 1073608-02-2) is a deuterium-enriched isotopologue of the antiplatelet agent cilostazol (6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone). Its molecular formula is C₂₀H₁₆D₁₁N₅O₂, with a molecular weight of 380.53 g/mol, representing a mass increase of 11 atomic mass units compared to the non-deuterated compound (369.47 g/mol) [5] [7] [10]. The isotopic labeling specifically involves the replacement of eleven hydrogen atoms with deuterium at the cyclohexyl moiety – all eleven hydrogen atoms attached to carbons in the cyclohexane ring (including the methine hydrogen) are substituted. This strategic deuteration preserves the core pharmacophore while altering the molecular mass sufficiently for analytical differentiation [4] [5]. The chemical structure retains the tetrahydroquinolinone and tetrazole ring systems connected via a butoxy linker, crucial for phosphodiesterase III inhibitory activity. The deuterium atoms induce negligible steric changes due to the identical covalent radii of hydrogen and deuterium, but significantly impact vibrational frequencies and nuclear magnetic resonance properties [8].
Table 1: Structural Comparison of Cilostazol and Cilostazol-d11
Characteristic | Cilostazol | Cilostazol-d11 | Significance |
---|---|---|---|
Molecular Formula | C₂₀H₂₇N₅O₂ | C₂₀H₁₆D₁₁N₅O₂ | Isotopic distinction for mass spectrometry |
Molecular Weight (g/mol) | 369.47 | 380.53 | ~11 Da difference enables MS differentiation |
CAS Registry Number | 73963-72-1 | 89332-50-3 / 1073608-02-2 | Unique identifiers for chemical databases |
Deuteration Sites | None | Cyclohexyl ring (all 11 H atoms) | Targeted modification for metabolic stability |
Structural Backbone | Tetrahydroquinolinone + Tetrazole rings | Identical to Cilostazol | Pharmacophore preservation |
Cilostazol-d11 exhibits physicochemical properties largely congruent with its non-deuterated counterpart due to isotopic similarity. The melting point range of 159-160°C is consistent with the reported melting point of cilostazol [10]. Like cilostazol, the deuterated form demonstrates low aqueous solubility, typical of lipophilic compounds, and high lipophilicity reflected by a calculated XLogP value of approximately 3.48 [7]. Thermodynamic stability studies indicate that cilostazol-d11 remains stable under standard storage conditions (room temperature, protected from light and moisture) [5]. Stability under stressed conditions aligns with findings for cilostazol, which shows resilience in solid-state stability tests with no significant degradation observed under typical environmental conditions [2]. However, forced degradation studies on cilostazol reveal potential vulnerabilities: hydrolytic degradation under strongly acidic or basic aqueous conditions, and oxidative degradation pathways leading to impurities, including the dimeric impurity (6,6'-bis(4-(1-cyclohexyl-1H-tetrazol-5-yl) butoxy)-3,3',4,4'-tetrahydro-[7,7'-biquinoline]-2,2'(1H,1'H)-dione) formed via oxidation of the precursor 6-Hydroxy-3,4-dyhydro-1H-quinolin-2-one (6-HQ) [6]. These stability characteristics are expected to be mirrored in cilostazol-d11, making it suitable for use as an internal standard in bioanalytical methods where stability is paramount. The deuterium incorporation does not significantly alter the partition coefficient (log P) or pKa, ensuring similar chromatographic behavior under reversed-phase conditions compared to the parent compound [4].
Table 2: Key Physicochemical Properties and Stability Profile
Property | Cilostazol-d11 | Notes/Source |
---|---|---|
Melting Point | 159-160°C | Similar to cilostazol [10] |
Solubility | Low aqueous solubility; Soluble in organic solvents (methanol, acetonitrile) | Comparable to cilostazol [5] |
log P (Calculated) | ~3.48 | Similar lipophilicity to cilostazol [7] |
Solid-State Stability | Stable under standard storage conditions | Expected from cilostazol stability data [2] |
Solution Stability | Stable in methanol/water solutions | Storage at 5°C for analytical solutions [4] |
Forced Degradation | Susceptible to acid/base hydrolysis, oxidation | Inferred from cilostazol studies [6] |
Major Degradant | Cilostazol dimer | Identified via LC/MS/MS and NMR [6] |
Mass Spectrometry (MS):Cilostazol-d11 displays a distinct mass spectrometric signature characterized by a prominent protonated molecular ion [M+H]⁺ at m/z 381.55. This contrasts with the [M+H]⁺ of native cilostazol at m/z 370.3. The 11 Da mass shift provides unequivocal confirmation of deuteration and is exploited in quantitative bioanalysis using LC-MS/MS. In tandem mass spectrometry, characteristic product ions include the cleavage fragment at m/z 288.3 derived from the loss of the tetrazole-deuterocyclohexyl moiety, which is shifted by 11 Da compared to the equivalent fragment (m/z 277.3) from non-deuterated cilostazol. This mass shift allows specific and interference-free detection in biological matrices [4] [5].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR spectroscopy reveals the most significant alterations attributable to deuteration. Protons directly attached to deuterated carbons (within the cyclohexyl ring) exhibit substantial signal attenuation or complete disappearance due to the replacement of ¹H with ²H (D). Residual signals in the aliphatic region (~1.0-2.0 ppm) corresponding to alkyl chain protons (e.g., -CH₂- groups in the butoxy linker) and aromatic protons in the quinolinone ring (~6.8-7.6 ppm) remain observable but may show altered coupling patterns due to the absence of coupling to the deuterated cyclohexyl protons. ¹³C NMR spectra show characteristic signals for the deuterated cyclohexyl carbons appearing as very weak signals or multiplets due to ¹³C-²H coupling (C-D coupling constant ~25 Hz), contrasting with the sharper signals from non-deuterated carbons. Two-dimensional NMR techniques (e.g., HSQC, HMBC) are essential for confirming the sites of deuteration and verifying the structural integrity of the non-deuterated portions of the molecule [6] [8].
Infrared (IR) Spectroscopy:Fourier Transform Infrared (FT-IR) spectra of cilostazol-d11 closely resemble those of cilostazol, with key vibrational modes largely unaffected by deuteration at the cyclohexyl ring. The carbonyl (C=O) stretching vibration of the quinolinone ring appears prominently near 1650-1670 cm⁻¹. The absence of significant shifts in this band confirms that deuteration does not perturb the electronic environment of the core pharmacophore. Characteristic N-H stretching near 3300-3500 cm⁻¹ and aromatic C=C stretching near 1600 cm⁻¹ are also preserved. The primary spectral differences arise in the C-H/D stretching region: the C-H stretches (aliphatic -CH₂-) appear around 2850-3000 cm⁻¹, while the C-D stretches, occurring at lower frequencies due to the increased reduced mass, typically appear between 2100-2300 cm⁻¹, providing a clear spectroscopic fingerprint of deuteration [6] [8].
Table 3: Key Spectroscopic Signatures of Cilostazol-d11
Technique | Key Features | Analytical Utility |
---|---|---|
Mass Spectrometry (MS) | [M+H]⁺ at m/z 381.55; Major fragment at m/z 288.3 | Definitive confirmation of deuteration; Quantitation in biological matrices (LC-MS/MS) [4] [5] |
¹H NMR | Absence/dramatic reduction of signals from cyclohexyl protons (~1.0-2.0 ppm); Residual aromatic protons (quinolinone) ~6.8-7.6 ppm | Confirmation of deuteration site; Structural integrity assessment of non-deuterated regions [6] [8] |
¹³C NMR | Weak/multiplet signals for deuterated cyclohexyl carbons (¹³C-²H coupling, J ~25 Hz); Normal signals for other carbons | Site-specific confirmation of deuteration; Verification of molecular framework [6] |
FT-IR | C=O stretch: ~1650-1670 cm⁻¹; C-D stretches: 2100-2300 cm⁻¹; N-H stretch: ~3300-3500 cm⁻¹; C-H stretches (aliphatic): 2850-3000 cm⁻¹ | Bulk identity confirmation; Detection of C-D bonds; Functional group verification [6] [8] |
The primary distinction between cilostazol-d11 and cilostazol lies in their physicochemical behavior stemming from isotopic mass differences, while their chemical reactivity and intrinsic stability remain remarkably similar.
Physicochemical Properties:The calculated lipophilicity (XLogP ~3.48) and topological polar surface area (81.93 Ų) are identical, as deuteration minimally affects these electronic properties. Melting points are nearly identical (cilostazol: ~158-162°C; cilostazol-d11: 159-160°C). Solubility profiles in common solvents (e.g., methanol, acetonitrile, DMSO) and aqueous buffers are indistinguishable, ensuring comparable handling in laboratory settings [7] [10].
Chromatographic Behavior:Under reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) conditions, cilostazol-d11 exhibits near-identical retention times to cilostazol. However, ultra-high sensitivity techniques like UPLC-MS/MS can resolve the deuterated and non-deuterated forms based on their distinct mass-to-charge ratios (m/z 381.55 vs. m/z 370.3 for [M+H]⁺). This near co-elution with a specific mass difference is the cornerstone of its utility as an internal standard (IS) – it compensates for variations in extraction efficiency and ionization suppression/enhancement during sample preparation and LC-MS/MS analysis without interfering with the quantification of the target analyte (cilostazol) or its active metabolite (3,4-dehydro cilostazol) [4].
Metabolic Stability (Isotope Effect):While the C-D bond is stronger than the C-H bond (by ~1-2 kcal/mol), deuteration at the aliphatic cyclohexyl ring in cilostazol-d11 is not expected to induce a significant primary kinetic isotope effect (KIE) on metabolism in vivo under physiological conditions. This is because the cyclohexyl ring is not a known site of direct metabolic oxidation by cytochrome P450 enzymes. The major metabolic pathways of cilostazol involve hydroxylation on the quinolinone ring and subsequent oxidation to form the active metabolite 3,4-dehydro cilostazol, processes distant from the deuterated cyclohexyl group. Consequently, cilostazol-d11 is anticipated to mirror the metabolic stability of cilostazol itself in biological systems, making it an appropriate IS that tracks the parent drug without undergoing differential metabolism [4] [5].
Bioanalytical Utility:The critical advantage of cilostazol-d11 lies in its application as an internal standard in quantitative bioanalysis. Its physicochemical similarity ensures near-perfect co-elution with cilostazol during chromatographic separation, while its distinct mass allows selective detection by MS. This combination significantly enhances the accuracy and precision of quantification methods for cilostazol and its metabolites in complex biological matrices (plasma, serum, urine). Studies employing UPLC-MS/MS with cilostazol-d11 and DCIL-d11 as internal standards achieve excellent sensitivity (LLOQ of 0.5 ng/mL), precision (%CV < 2%), and accuracy (98-102%) for both cilostazol and 3,4-dehydro cilostazol in human plasma, enabling reliable pharmacokinetic and bioequivalence studies [4].
Table 4: Comparative Analysis of Cilostazol and Cilostazol-d11
Aspect | Cilostazol | Cilostazol-d11 | Impact/Consequence |
---|---|---|---|
Molecular Weight | 369.47 g/mol | 380.53 g/mol | Definitive mass difference for MS detection |
Chromatography (RT) | Characteristic RT (e.g., ~1.8 min UPLC) | Nearly identical RT | Compensates for matrix effects as IS |
MS Detection ([M+H]⁺) | m/z 370.3 | m/z 381.55 | Basis for specific quantification |
Metabolic Pathways | Hepatic CYP-mediated (Quinolinone hydroxylation) | Expected identical pathways | Suitable IS without metabolic interference |
Primary Bioanalytical Use | Analyte of interest | Ideal Internal Standard (IS) | Ensures accuracy in PK/PD studies |
Detection Sensitivity | LLOQ ~0.5 ng/mL (with d11-IS) [4] | Used as IS at fixed concentration | Enables high-sensitivity bioanalysis |
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